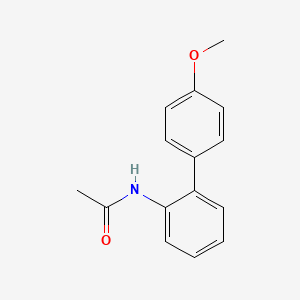

2-Acetamino-4'-methoxybiphenyl

Description

Contextualization within Biphenyl (B1667301) and Acetamide (B32628) Chemistry

2-Acetamino-4'-methoxybiphenyl is a derivative of biphenyl, an organic compound composed of two phenyl rings linked by a single bond. Biphenyls and their derivatives are foundational structures in synthetic organic chemistry due to their prevalence in medicinally active compounds, natural products, and materials science. nih.govrsc.orgbiosynce.com The biphenyl framework can be functionalized through reactions like electrophilic aromatic substitution, allowing for the introduction of various chemical groups that modify its properties. nih.govbiosynce.com

The "acetamino" group of this compound classifies it as an acetamide. Acetamides are amides derived from acetic acid and are a common feature in medicinal chemistry, contributing to the biological activity of many pharmaceutical agents. mdpi.comarchivepp.com The formation of an amide bond is a crucial step in the synthesis of numerous organic compounds. archivepp.com Therefore, this compound exists at the intersection of biphenyl and acetamide chemistry, combining the structural rigidity and aromaticity of the biphenyl core with the functional characteristics of the acetamide group.

Interdisciplinary Relevance in Advanced Organic Synthesis and Mechanistic Biochemistry

The study of this compound and related compounds holds relevance across multiple disciplines. In advanced organic synthesis, the development of efficient methods for constructing the biphenyl core, such as the Suzuki-Miyaura coupling, is a key area of research. nih.govrsc.orgrsc.org For instance, the synthesis of biaryl amides like 2-acetamino-2'-methoxybiphenyl (B15394852) has been achieved with high yields using palladium-catalyzed cross-coupling reactions. nih.gov

From a mechanistic biochemistry perspective, biphenyl derivatives are investigated for their interactions with biological systems. The metabolism of biphenyls, often involving hydroxylation by cytochrome P-450 enzymes, is a subject of toxicological and pharmacological research. nih.gov While specific mechanistic studies on this compound are not extensively detailed in the provided results, the broader class of biphenyl compounds is known to interact with various enzymes and receptors, influencing cellular pathways. nih.gov The metabolites of biphenyl compounds can sometimes exhibit greater biological activity or toxicity than the parent compound. nih.gov

Current Research Paradigms and Emerging Challenges for Biphenyl-Derived Compounds

Current research on biphenyl-derived compounds is driven by the quest for new pharmaceuticals, agrochemicals, and advanced materials. biosynce.comgiiresearch.com A significant focus is on designing molecules with specific biological targets, such as enzyme inhibitors or receptor modulators. researchgate.netmdpi.com For example, substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides have been synthesized and evaluated as potent anticonvulsants. acs.org

However, the field also faces challenges. The potential environmental and health impacts of biphenyls are a concern, necessitating careful evaluation of their toxicological profiles. nih.govgiiresearch.com Furthermore, the synthesis of complex, multi-substituted biphenyls can be intricate, requiring the development of more efficient and selective synthetic methodologies. nih.govsciencemadness.org The exploration of structure-activity relationships (SAR) is crucial to optimize the desired properties of biphenyl derivatives while minimizing undesirable effects. mdpi.comfrontiersin.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H15NO2 | nih.gov |

| IUPAC Name | N-(4-methoxy-[1,1'-biphenyl]-2-yl)acetamide | PubChem |

| CAS Number | 94028-76-9 | molaid.com |

| Related CAS Number | 38088-00-5 (for the amine precursor 4-Methoxy-[1,1'-biphenyl]-2-amine) | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)phenyl]acetamide |

InChI |

InChI=1S/C15H15NO2/c1-11(17)16-15-6-4-3-5-14(15)12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H,16,17) |

InChI Key |

RSIPLJGBOXMRMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for 2 Acetamino 4 Methoxybiphenyl and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for Functionalized Biphenyl (B1667301) Scaffolds

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. ias.ac.inlkouniv.ac.in For 2-Acetamino-4'-methoxybiphenyl, the primary disconnection is the carbon-carbon bond between the two phenyl rings. This leads to two key synthons: a 2-acetamidophenyl synthon and a 4-methoxyphenyl (B3050149) synthon.

Another critical disconnection involves the carbon-nitrogen bond of the acetamido group. lkouniv.ac.in This suggests a synthetic pathway where the amino group is introduced first, followed by acetylation. This approach is often advantageous as the directing effects of the amino or a precursor nitro group can be exploited in the synthetic sequence. ias.ac.in

The methoxy (B1213986) group is generally considered a stable ether linkage and is often incorporated into one of the starting materials rather than being formed during the main coupling reaction. sathyabama.ac.in Therefore, a plausible retrosynthetic pathway would involve the coupling of a 2-acetamidophenyl derivative with a 4-methoxyphenyl derivative.

Transition-Metal Catalyzed Cross-Coupling Reactions in Biphenyl Acetamide (B32628) Synthesis

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient and versatile methods for the synthesis of complex molecules like this compound. researchgate.netmdpi.comacs.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols and Optimization

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. yonedalabs.comrsc.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. yonedalabs.com For the synthesis of this compound, this would involve the reaction of a 2-acetamidophenyl halide with 4-methoxyphenylboronic acid or vice versa.

A specific example demonstrates the synthesis of 2-acetamino-2'-methoxybiphenyl (B15394852), a structural isomer of the target molecule, in 97% yield on a 15 mmol scale. This was achieved by coupling 2'-bromoacetanilide (B57096) with 2-methoxyphenylboronic acid using 1% Pd(OAc)₂, 2% SPhos (a bulky biaryl phosphine (B1218219) ligand), and K₃PO₄ as the base in toluene (B28343) at 90 °C for 30 minutes. nih.gov Similar conditions can be adapted for the synthesis of this compound. The choice of ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. yonedalabs.comnih.gov

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|---|

| 2'-Bromoacetanilide | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (1%) | SPhos (2%) | K₃PO₄ | Toluene | 90 °C | 97% |

Buchwald-Hartwig Amination Strategies for Amide Linkage Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacs.org While typically used to form aryl amines from aryl halides and amines, it can also be adapted for the synthesis of amides. rsc.orgresearchgate.net

In the context of this compound synthesis, a less direct but viable strategy could involve the coupling of 2-bromo-4'-methoxybiphenyl with acetamide. However, a more common approach is to first synthesize the corresponding amine, 2-amino-4'-methoxybiphenyl, via a Buchwald-Hartwig amination of 2-bromoaniline (B46623) with a suitable 4-methoxyphenyl coupling partner, followed by acetylation. The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgacs.org

Exploration of Other Transition-Metal Catalyzed Approaches (e.g., Ullmann-type reactions)

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents an older but still relevant method for biaryl synthesis. organic-chemistry.orgbyjus.com While classic Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern modifications have been developed that use catalytic amounts of copper and milder conditions. wikipedia.orgresearchgate.netnih.gov An Ullmann-type reaction could be employed to couple a 2-acetamidophenyl halide with a 4-methoxyphenoxide to form the biaryl ether linkage, although this is less common for C-C bond formation in this context. wikipedia.org

Strategic Introduction of Acetamino and Methoxy Moieties

The timing and method of introducing the acetamino and methoxy functional groups are critical for a successful synthesis.

Nitration, Reduction, and Acylation Sequences for Amino Group Incorporation

A common and effective strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. orgsyn.org For example, a biphenyl precursor could be nitrated to introduce a nitro group at the desired position. The nitro group is strongly electron-withdrawing and can influence the regioselectivity of subsequent reactions. youtube.com Following nitration, the nitro group can be readily reduced to an amino group using various reagents, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media. orgsyn.orgnih.gov

Directed Ortho-Metalation in Biphenyl Derivatization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govprinceton.educdnsciencepub.comorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. The acetamido group (-NHAc) is a potent DMG, capable of directing metalation to the adjacent ortho position on the aromatic ring. organic-chemistry.org

In the context of synthesizing this compound, a DoM strategy would theoretically involve the ortho-lithiation of an N-aryl acetamide, followed by a cross-coupling reaction with a suitable 4-methoxyphenyl partner. For instance, N-phenylacetamide could be treated with a strong lithium amide base to generate the ortho-lithiated species. This intermediate could then, in principle, be coupled with a 4-methoxy-substituted electrophile.

However, the more common and often more efficient route to biphenyl acetamides like this compound involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. In a typical synthesis of this compound, 2-bromoacetanilide would be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

While a direct DoM-based synthesis for this compound is not prominently featured in the literature, the principle of DoM is crucial in the synthesis of highly substituted biphenyl systems where traditional methods may lack regioselectivity. The power of DoM lies in its ability to build molecular complexity in a controlled manner, a feature that is highly valuable in the synthesis of complex biphenyl-containing natural products and pharmaceuticals.

Stereoselective Synthesis Approaches for Chiral Analogues

The concept of stereoselectivity becomes relevant to biphenyl derivatives when considering atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. wikipedia.org For a biphenyl system to exhibit atropisomerism, the rotation around the aryl-aryl single bond must be sufficiently restricted, typically by the presence of bulky ortho-substituents.

In the case of this compound, the substituents are an acetamido group at the 2-position and a hydrogen atom at the 2'-position. The steric hindrance provided by the acetamido group and the hydrogen on the adjacent ring is generally insufficient to create a high enough rotational barrier to allow for the isolation of stable atropisomers at room temperature. Therefore, for this compound itself, stereoselective synthesis is not typically a primary concern as it is not considered a classical atropisomeric compound.

However, for analogues of this compound with increased steric bulk at the ortho positions, atropisomerism can become a significant factor. For example, the introduction of larger substituents at the 2', 6, or 6' positions could lead to stable atropisomers. In such cases, stereoselective synthesis would be crucial to obtain a single enantiomer.

Several strategies have been developed for the stereoselective synthesis of atropisomeric biaryls, including:

Auxiliary-controlled synthesis: A chiral auxiliary is attached to the molecule to direct the stereochemical outcome of the key bond-forming reaction.

Chiral catalysis: A chiral catalyst is used to control the stereochemistry of the reaction that forms the biphenyl bond.

Kinetic resolution: A racemic mixture of atropisomers is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

These methods have been successfully applied to the synthesis of a variety of atropisomeric natural products and ligands for asymmetric catalysis. While not directly applicable to the parent compound this compound, these principles are vital for the development of its chiral analogues.

Green Chemistry Principles and Sustainable Synthetic Routes for Biphenyl Acetamides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.orgnih.gov The synthesis of biphenyl acetamides, including this compound, can be made more sustainable by incorporating these principles. The Suzuki-Miyaura cross-coupling reaction, a cornerstone in biphenyl synthesis, has been a major focus for the application of green chemistry. acsgcipr.orgnih.govscielo.org.mx

Key areas for greening the synthesis of biphenyl acetamides include:

Solvent Selection: Traditional Suzuki couplings often employ organic solvents like toluene, DMF, or dioxane, which have environmental and health concerns. acsgcipr.org A significant green advancement is the use of water as a reaction medium. researchgate.netrsc.org Water is non-toxic, non-flammable, and inexpensive. The use of aqueous solvent systems, sometimes with the aid of phase-transfer catalysts, has been shown to be effective for the synthesis of biphenyl derivatives. researchgate.net Other greener solvent alternatives include alcohols like tert-amyl alcohol and ionic liquids. nih.gov Solvent-free methods, where the reaction is carried out by grinding the solid reactants together, represent an even more environmentally friendly approach. semanticscholar.org

Catalyst Systems: Palladium is the most common catalyst for Suzuki couplings, but it is a precious and toxic metal. acsgcipr.org Green chemistry encourages the use of lower catalyst loadings, heterogeneous catalysts that can be easily recovered and reused (e.g., Pd/C), and the development of catalysts based on more abundant and less toxic metals like nickel. acsgcipr.orgnih.gov Ligand-free catalytic systems are also desirable as they simplify the reaction setup and reduce waste. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption compared to conventional heating. scielo.org.mxmdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of atom-economical processes, where multiple starting materials are combined in a single step to form a complex product, minimizing the formation of byproducts. rsc.org

Alternative Reagents: The use of less hazardous starting materials and reagents is a core principle of green chemistry. For example, replacing hazardous bases with more benign alternatives like potassium carbonate is a step towards a greener process. scielo.org.mx

The application of these green principles to the synthesis of this compound and its analogues can lead to more sustainable and environmentally responsible manufacturing processes.

Mechanistic Investigations of Chemical Transformations Involving 2 Acetamino 4 Methoxybiphenyl

Reaction Kinetics and Thermodynamic Analyses of Synthetic Pathways

The synthesis of 2-acetamino-4'-methoxybiphenyl typically involves transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The kinetics of these reactions are influenced by several factors including the choice of catalyst, ligand, base, and solvent. While specific kinetic data for the synthesis of this compound is not extensively detailed in the reviewed literature, general principles of related transformations offer insight. For instance, in palladium-catalyzed couplings, the rate-determining step can vary, often being the oxidative addition of the aryl halide to the Pd(0) complex or the reductive elimination of the biaryl product. unibo.it

The thermodynamics of the synthetic process are generally favorable, leading to high yields of biaryl products under optimized conditions. The formation of the stable biphenyl (B1667301) scaffold is a strong driving force for the reaction.

In transformations subsequent to its synthesis, such as thermal decomposition studies on analogous compounds, reaction pathways are highly dependent on temperature and substituent effects. For example, studies on related arenesulphenanilides show that thermal decomposition can proceed via two distinct pathways: a nucleophilic displacement or a homolytic S-N bond fission to form radicals. rsc.org An increase in temperature tends to favor the radical pathway, while electron-withdrawing substituents favor an ionic pathway. rsc.org While not a direct synthetic pathway for the title compound, this illustrates how thermodynamic (temperature) and electronic factors (substituents) control reaction mechanisms.

A study on the thermal reactions of 4'-substituted-2-phenyl-benzenesulphenanilides demonstrated that the nature of the substituent on the N-aryl ring and the temperature significantly influence reactivity and the resulting product distribution. rsc.org For the 4'-methoxy derivative, thermal reaction in benzene (B151609) led to results comparable to the unsubstituted aniline (B41778) derivative. rsc.org

Table 1: Effect of Temperature on the Thermal Decomposition of 4'-Methoxybiphenyl-2-sulphenanilide in Benzene

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Distribution |

|---|---|---|---|

| 85 | 120 | Low | Primarily ionic pathway products |

| 150 | 24 | High | Primarily radical pathway products |

Data derived from analogous compound studies. rsc.org

Elucidation of Catalytic Cycles in Transition-Metal Mediated Reactions

The primary route to biaryl amides like this compound involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is frequently employed. The catalytic cycle for this reaction is well-established and involves several key steps: unibo.it

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a bromoacetanilide).

Transmetalation: A boronic acid (e.g., 4-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

A key subsequent reaction of 2-acetamidobiphenyls is the palladium-catalyzed intramolecular C-H functionalization to form carbazoles. The catalytic cycle for this transformation has been a subject of investigation. An initial hypothesis proposed a sequence involving the formation of a palladium amide, followed by electrophilic palladation to create a six-membered cyclic intermediate, and finally reductive elimination to yield the carbazole (B46965) and a Pd(0) species. nih.gov This Pd(0) would then be reoxidized to Pd(II) by an oxidant like Cu(OAc)₂ or DMSO/oxygen to complete the cycle. nih.gov

However, experimental observations have cast doubt on this initial proposal. For example, the expected electronic effects of substituents on the reaction rate were not observed, and the reaction required higher temperatures than the proposed mechanism would suggest. nih.gov This indicates that the actual catalytic cycle may be more complex or proceed through a different pathway, possibly involving a concerted metalation-deprotonation mechanism or a different palladium oxidation state sequence.

Table 2: Proposed Steps in the Pd-Catalyzed Cyclization of 2-Acetaminobiphenyls

| Step | Description | Proposed Intermediate |

|---|---|---|

| 1 | Complexation | Palladium coordinates to the amide. |

| 2 | C-H Activation/Palladation | Formation of a six-membered palladacycle. |

| 3 | C-N Bond Formation | Reductive elimination to form the carbazole ring. |

| 4 | Catalyst Reoxidation | Pd(0) is oxidized back to active Pd(II). |

Based on the initially proposed mechanism for carbazole synthesis. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

This compound and its isomers are key substrates for intramolecular cyclization reactions to synthesize substituted carbazoles, which are important structural motifs in medicinal chemistry and materials science. nih.gov A prominent example is the palladium-catalyzed oxidative cyclization, where the acetamido group's nitrogen atom attacks a C-H bond on the adjacent aryl ring. nih.gov

This transformation demonstrates regioselectivity, with steric factors often governing the position of the cyclization. nih.gov The efficiency of the cyclization is sensitive to the reaction conditions, including the palladium source, the ligand, and the oxidant system used. For instance, in the cyclization of 2'-acetamino-3-methoxybiphenyl, using DMSO as the oxidant was found to be more efficient than using Cu(OAc)₂. nih.gov The methoxy (B1213986) group on the second ring, as in this compound, influences the electron density of the ring system and can affect the rate of cyclization. Studies on related substrates showed that at 120 °C, 2'-acetamino-4-methoxybiphenyl was the most reactive substrate in a tested series. nih.gov

The Claisen rearrangement is another fundamental type of rearrangement, though typically observed with allyl aryl ethers. sciencemadness.org While not directly applicable to this compound itself, it exemplifies a thermally induced intramolecular rearrangement pathway common in substituted aromatic compounds.

Table 3: Palladium-Catalyzed Intramolecular Cyclization of Substituted 2-Acetaminobiphenyls to N-Acetylcarbazoles

| Substrate (Isomer/Analogue) | Oxidant System | Yield (%) |

|---|---|---|

| 2-Acetaminobiphenyl | Pd(OAc)₂ (stoichiometric) | Quantitative |

| 2'-Acetamino-3-methoxybiphenyl | Pd(OAc)₂/Cu(OAc)₂ | 41 |

| 2'-Acetamino-3-methoxybiphenyl | Pd(OAc)₂/DMSO | 59 |

| 2-Acetamino-2'-methoxybiphenyl (B15394852) | Pd(OAc)₂/DMSO, O₂ | 86 (after hydrolysis) |

Data extracted from studies on various substituted 2-acetaminobiphenyls. nih.gov

Oxidative and Reductive Transformation Mechanisms

The chemical structure of this compound contains several sites susceptible to oxidative and reductive transformations.

Oxidative Transformations: The most notable oxidative transformation is the palladium-catalyzed intramolecular cyclization to form a carbazole, which requires an external oxidant (e.g., Cu(OAc)₂, O₂, DMSO) to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reductive elimination step. nih.gov Another potential oxidative reaction is nitration of the aromatic rings, although this can be complicated by the presence of the activating methoxy and acetamido groups, potentially leading to mixtures of products. rsc.org Studies on the nitration of 2-acetamidodiphenylmethane, a related structure, resulted in nitration on the 4'-position. rsc.org

Reductive Transformations: The amide functional group in this compound can be hydrolyzed under acidic or basic conditions to yield 2-amino-4'-methoxybiphenyl. nih.gov If a nitro group were introduced onto the molecule, it could be readily reduced to an amino group. A standard method for this is catalytic hydrogenation using catalysts like platinum oxide. dss.go.th This transformation proceeds via nitroso and hydroxylamine (B1172632) intermediates.

The mechanism of reduction with reagents like lithium aluminum hydride is also well-studied and typically involves nucleophilic attack by a hydride ion. dss.go.th While the amide in this compound would be reduced to an ethylamine (B1201723) derivative, this showcases another class of reductive pathways.

Computational Elucidation of Reaction Intermediates and Transition States

While specific computational studies focused solely on this compound are not prominent in the searched literature, density functional theory (DFT) calculations are a powerful tool for investigating the mechanisms of related reactions. acs.orgacs.orgresearchgate.net Such studies provide valuable insights into the geometry and energetics of intermediates and transition states, which are often difficult or impossible to observe experimentally.

For the palladium-catalyzed cyclization of 2-acetaminobiphenyls, computational studies could be employed to resolve the inconsistencies between experimental data and the initially proposed catalytic cycle. nih.gov DFT calculations could:

Compare the energy barriers for different potential C-H activation mechanisms (e.g., electrophilic palladation vs. concerted metalation-deprotonation).

Determine the relative stabilities of proposed intermediates, such as the six-membered palladacycle. nih.gov

Model the full energy profile of the catalytic cycle to identify the rate-determining step and explain the observed temperature and substituent effects. acs.org

For example, in a study on a palladium-catalyzed aminocyclization-coupling cascade, DFT calculations revealed significant differences in the reaction profiles depending on the substrates and ligands used. acs.org The calculations suggested that the nature of the acid released in an intermediate step could be responsible for experimentally observed differences in reaction efficiencies. acs.org Applying similar computational methods to the transformations of this compound would provide a deeper, quantitative understanding of its reactivity, complementing experimental findings and guiding the design of more efficient synthetic protocols.

This table illustrates how standard computational techniques could be applied. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Acetamino 4 Methoxybiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. emerypharma.com Through a series of one- and two-dimensional experiments, the connectivity of atoms and the spatial arrangement of the molecule can be meticulously mapped.

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide a deeper understanding of molecular structure by spreading spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. oxinst.comnih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comoxinst.com This allows for the tracing of proton networks within the two phenyl rings and the acetamido side chain of 2-Acetamino-4'-methoxybiphenyl. Cross-peaks in the COSY spectrum would confirm the adjacency of protons on the aromatic rings and the relationship between the NH proton and the methyl protons of the acetyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons to which they are attached, providing a clear map of C-H one-bond connectivities. libretexts.orgcolumbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more readily assigned proton spectrum.

Correlations from the methoxy (B1213986) protons to the C4' carbon.

Correlations from the amide proton and the acetyl methyl protons to the carbonyl carbon and the C2 carbon of the biphenyl (B1667301) system.

Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the through-space proximity of nuclei, providing critical insights into the molecule's conformation. researchgate.netnih.gov For this compound, NOESY can reveal the preferred rotational orientation (conformation) of the two phenyl rings relative to each other and the conformation of the acetamido group. For instance, NOE cross-peaks between protons on the two different aromatic rings would indicate their spatial closeness, helping to define the dihedral angle between the rings. researchgate.netarxiv.org

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | Identifies adjacent protons within each ring and the side chain. |

| HSQC | ¹H - ¹³C (¹J) | Assigns carbons directly attached to protons. |

| HMBC | ¹H - ¹³C (²⁻⁴J) | Establishes long-range connectivity, linking the two rings and the substituent groups. |

| NOESY | ¹H - ¹H (through space) | Reveals spatial proximity of protons, defining the molecule's conformation. |

Solid-State NMR for Crystalline Form Characterization

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can characterize the specific conformation and packing of molecules in a crystalline lattice. This technique is particularly valuable for identifying polymorphism, where a compound can exist in different crystal forms. nih.gov For this compound, ssNMR could distinguish between different crystalline arrangements by detecting variations in chemical shifts and internuclear distances that are sensitive to the local environment in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and insights into intermolecular interactions like hydrogen bonding. thermofisher.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibration of the amide group would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) would be prominent around 1650 cm⁻¹. spectroscopyonline.com The C-O stretching of the methoxy group would be observed near 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. Shifts in the N-H and C=O bands can indicate the presence and strength of intermolecular hydrogen bonding in the solid state.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C-C bond stretching between the two phenyl rings would be readily observable. niscpr.res.in The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Amide (N-H) | Stretching | 3300-3500 | FT-IR |

| Carbonyl (C=O) | Stretching (Amide I) | ~1650 | FT-IR, Raman |

| Methoxy (C-O) | Stretching | ~1250 | FT-IR |

| Aromatic (C=C) | Stretching | 1400-1600 | FT-IR, Raman |

| Aromatic (C-H) | Stretching | 3000-3100 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. nih.gov For this compound, HRMS would confirm its molecular formula of C₁₅H₁₅NO₂. Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the connectivity of the molecule can be corroborated. Expected fragmentation pathways would likely involve cleavage of the amide bond and the ether linkage, leading to characteristic fragment ions that can be precisely identified by their high-resolution masses.

X-ray Crystallography for Absolute Structure Determination and Supramolecular Assembly

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic-level precision. uhu-ciqso.esbruker.com

Single Crystal X-ray Diffraction Studies

By growing a suitable single crystal of this compound, its crystal structure can be determined using single-crystal X-ray diffraction. mdpi.comuol.de This analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Absolute conformation: The exact dihedral angle between the two phenyl rings and the conformation of the acetamido substituent in the crystalline state.

Supramolecular assembly: How the molecules pack together in the crystal lattice. This reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the aromatic rings. nih.govnumberanalytics.com These interactions are crucial in determining the physical properties of the solid material.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to identify crystalline phases and obtain information about the unit cell dimensions of a solid material. When an X-ray beam interacts with a crystalline sample, it is diffracted in specific directions, producing a unique diffraction pattern for each crystalline solid. This pattern is a fingerprint of the compound's crystal lattice.

The diffraction data is typically presented as a plot of diffracted intensity versus the diffraction angle, 2θ (two-theta). Each peak in the pattern corresponds to a specific set of crystallographic planes, defined by Miller indices (hkl). According to Bragg's Law (nλ = 2d sinθ), the d-spacing (the distance between adjacent crystal lattice planes) can be calculated from the peak positions.

A hypothetical PXRD data table for a crystalline phase of a biphenyl derivative would resemble the following:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 25.8 | 3.45 | 75 |

| 30.1 | 2.97 | 40 |

| This table is illustrative and does not represent actual data for this compound. |

Such data would be critical in pharmaceutical development and materials science for controlling the solid-state properties of this compound, as different crystalline phases can affect its solubility, stability, and bioavailability.

Chiroptical Spectroscopy for Enantiomeric Characterization of Analogues

Due to the potential for restricted rotation around the single bond connecting the two phenyl rings (a phenomenon known as atropisomerism), substituted biphenyls like this compound can be chiral. researchgate.netslideshare.net This means they can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotation, are essential for characterizing and distinguishing between these enantiomers.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD signal. In contrast, each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The resulting spectrum, often characterized by positive or negative Cotton effects, provides structural information about the chiral center or axis.

For example, studies on chiral polychlorinated biphenyls (PCBs) have demonstrated that their enantiomers can be resolved and their absolute configurations determined using a combination of chiral high-performance liquid chromatography (HPLC) and CD spectroscopy. slideshare.net The experimental CD spectra of the enantiomers are exact mirror images, confirming their enantiomeric relationship. slideshare.net

Optical rotation, measured using a polarimeter, is another key chiroptical technique. It quantifies the angle to which a chiral compound rotates the plane of polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it by an equal amount in a counter-clockwise (-) direction (levorotatory).

While specific chiroptical data for analogues of this compound are not prevalent in the literature, a hypothetical dataset for a pair of biphenyl enantiomers might look as follows:

| Enantiomer | Specific Rotation [α]D25 | Major CD Bands (nm) |

| (R)-enantiomer | +35.5° (c 1.0, CHCl3) | +254, -280 |

| (S)-enantiomer | -35.2° (c 1.0, CHCl3) | -254, +280 |

| This table is illustrative and does not represent actual data for an analogue of this compound. |

The sign and magnitude of the specific rotation, along with the signs of the Cotton effects in the CD spectrum, are crucial for assigning the absolute configuration (R or S) to each enantiomer and for determining the enantiomeric excess (ee) of a sample.

Computational and Theoretical Chemistry Studies of 2 Acetamino 4 Methoxybiphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT methods can determine the optimized geometry, molecular orbital energies, and the distribution of charge within a molecule. For aromatic systems like biphenyl (B1667301) derivatives, DFT is particularly useful for understanding their stability, reactivity, and electronic properties. jcsp.org.pk

Commonly, calculations are performed using functionals like B3LYP combined with basis sets such as 6-31G(d) or larger, which provide a good balance between accuracy and computational cost for organic molecules. jcsp.org.pknih.gov Such studies yield critical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity; a larger gap suggests higher stability. researchgate.net

Another important output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For biphenyls, the MEP can reveal how substituents influence the electrostatic potential on the aromatic rings, which is crucial for understanding intermolecular interactions. acs.org

Table 1: Illustrative DFT-Calculated Properties for Related Biphenyl Derivatives This table presents data from related compounds to illustrate the outputs of DFT calculations, as specific values for 2-Acetamino-4'-methoxybiphenyl are not available in the searched literature.

| Compound/Core | Substituents | Calculated Dipole Moment (Debye) | Reference |

| Biphenyl Core 9 | 2,2'-NH2, 4,4'-OH, 5,5'-NO2, 6,6'-CH3 | 4.91 | jcsp.org.pk |

| Biphenyl Core 6 | 2,2'-CH3, 4,4'-NO2, 5,5'-SO3H | 4.47 | jcsp.org.pk |

| 1-(4'-Methoxy-biphenyl-4-yl)-ethanone | 4-Acetyl, 4'-Methoxy | 5.40 |

Quantum Chemical Modeling of Reaction Pathways and Energy Landscapes

Quantum chemical calculations are powerful tools for mapping the reaction pathways and energy landscapes of chemical transformations. oasis-lmc.org These models allow researchers to identify transition states, intermediates, and to calculate the activation energies and reaction enthalpies that govern the reaction kinetics and thermodynamics. uhmreactiondynamics.org Such studies can predict the feasibility of a reaction, elucidate its mechanism, and guide the development of new synthetic methods. oasis-lmc.orguhmreactiondynamics.org

For biphenyl systems, computational studies have explored various reactions. For example, DFT calculations have been used to study the palladium-catalyzed C-H functionalization of 2-cyanobiphenyl derivatives. escholarship.org These calculations revealed that the selectivity of the reaction was determined by the flexibility of a dimeric transition state structure involving the ligand. escholarship.org The study also identified the C-H activation step as the rate-limiting step of the reaction by calculating the free energy barriers for the entire catalytic cycle. escholarship.org

Another relevant study investigated the thermodynamics of hydrogen storage using methoxy-substituted biphenyls. mdpi.com The research used quantum chemical calculations to determine the reaction enthalpies for the hydrogenation of various methoxy-biphenyl isomers. mdpi.com The results showed that the position of the methoxy (B1213986) group significantly influences the reaction thermodynamics, with meta- and para-substituted isomers showing more favorable energetics for hydrogen release compared to ortho-substituted ones. mdpi.com These findings demonstrate how computational modeling can be used to screen potential candidates for materials applications.

Table 2: Calculated Liquid-Phase Reaction Enthalpies for Hydrogenation of Methoxy-Biphenyls at 298.15 K This data illustrates how quantum chemistry is used to assess reaction thermodynamics.

| Reactant | Reaction Enthalpy (ΔrH°m(liq), kJ·mol⁻¹) | Reference |

| 2-Methoxybiphenyl | -371.2 | mdpi.com |

| 3-Methoxybiphenyl | -401.7 | mdpi.com |

| 4-Methoxybiphenyl (B1664174) | -402.2 | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

MD simulations on biphenyl and its derivatives have shown that the solvent environment can significantly influence their preferred conformation. researchgate.netmdpi.com The simulations, often employing force fields like GROMOS96 or polarizable force fields, can quantify how solute-solvent interactions affect the rotational potential energy barrier. researchgate.netmdpi.com For example, a study on biphenyl in a carbon tetrachloride solution found that the solvent tends to favor a smaller dihedral angle, effectively flattening the molecule. researchgate.net

Furthermore, MD simulations are used to understand how a molecule interacts with its solvation shell. By analyzing the trajectory of solvent molecules around the solute, one can identify preferential binding sites and understand the thermodynamics of solvation. While specific MD simulation data for this compound is not present in the provided results, studies on biphenylsulfonamide and biphenylsulfonacetic acid derivatives have used MD to confirm the stability of ligand-protein binding poses obtained from docking. atlantis-press.comnih.gov These simulations analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the complex over time. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netmdpi.com The goal is to develop a predictive model based on a set of known compounds (a training set) that can then be used to estimate the activity or property of new, untested molecules. frontiersin.org These models are built using molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecules. mdpi.comarxiv.org

The development of a QSAR/QSPR model provides mechanistic insights by identifying the key molecular descriptors that are most influential. researchgate.net For example, descriptors can relate to molecular size, shape, hydrophobicity, or electronic charge distribution. mdpi.com

While no specific QSAR model for this compound was found, a relevant study on the estrogen receptor (ER) binding affinity of xenobiotics included 4-methoxybiphenyl. oasis-lmc.org The modeling indicated that 4-methoxybiphenyl itself is not an ER binder, but it can be metabolically activated to a form that does bind. oasis-lmc.org This highlights how QSAR-related approaches can provide crucial information on metabolic activation, offering a mechanistic explanation for a compound's biological effects. QSAR studies on other biphenyl derivatives have been conducted to understand properties like toxicity, further underscoring the utility of this approach. regulations.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These in silico predictions are valuable for structure elucidation and for interpreting experimental spectra.

DFT calculations are the primary tool for this purpose. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts. nih.gov For IR spectra, DFT is used to compute the vibrational frequencies and their corresponding intensities. A known challenge is that calculated frequencies are often systematically higher than experimental ones, requiring the use of a scaling factor for accurate comparison. Conformational analysis is also critical, as the predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers. nih.govunife.it

While a predicted spectrum for this compound is not available in the searched literature, experimental spectra for related compounds like 4-methoxybiphenyl are available and can serve as a benchmark. nist.gov The NIST database contains a gas-phase IR spectrum for 4-methoxybiphenyl, showing characteristic peaks for C-H stretching, C=C aromatic stretching, and C-O stretching, which would be expected to be present, with shifts, in the spectrum of this compound. nist.gov Computational studies on related acetophenone (B1666503) derivatives have successfully used DFT to assign complex IR bands to specific conformers, demonstrating the power of combining theoretical and experimental spectroscopy. nih.govunife.it

Molecular Docking and Molecular Recognition Principles in Macromolecular Interactions (mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). uni-mysore.ac.in It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular recognition principles that govern ligand-protein interactions. plos.org

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The resulting poses provide mechanistic hypotheses about how the ligand interacts with key residues in the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. nih.gov

Docking studies on biphenyl derivatives have provided significant mechanistic insights. For example, docking of biphenyl ester derivatives into the enzyme tyrosinase revealed that they bind at the entrance to the active site, rather than directly to the copper ions within. plos.org In another study, biphenylsulfonamide inhibitors were docked into matrix metalloproteinase-2 (MMP-2). nih.gov The results showed that the most potent inhibitors formed a strong bidentate chelation with the catalytic zinc ion (Zn2+) in the active site via their hydroxamate group, a critical interaction for inhibition. nih.gov These docking predictions were further validated with MD simulations to confirm the stability of the binding mode. nih.gov

Biochemical Interactions and Mechanistic Biology Non Clinical Focus

Exploration of Molecular Targets and Binding Site Characterization

While specific molecular targets for 2-Acetamino-4'-methoxybiphenyl have not been definitively identified in dedicated studies, research on analogous biphenyl (B1667301) amide compounds suggests potential interactions with ion channels. For instance, a series of biphenyl amide antagonists have been developed for the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), a sensor for cold temperatures and a target for sensory neuropathy treatments. merckmillipore.comnih.gov In these studies, molecular dynamics simulations of a potent spiro[4.5]decan-8-yl analogue within a homology model of human TRPM8 (hTRPM8) indicated that the antagonist likely binds within the orthosteric site, forming significant hydrophobic contacts. nih.gov This suggests that this compound, possessing a similar biphenyl core, could potentially interact with hydrophobic pockets within protein targets.

The characterization of binding sites for small molecules on proteins like human serum albumin has demonstrated the presence of specific drug binding sites where competitive binding occurs. kuleuven.be The biphenyl scaffold is a common motif in molecules that bind to such sites. For example, the anti-inflammatory drug flurbiprofen (B1673479), which has a biphenyl unit, has been studied for its ability to bind to the PD-L1 protein dimer, penetrating a cylindrical pocket at the dimer interface. researchgate.net This highlights the potential for the biphenyl core of this compound to mediate binding to various protein targets.

Furthermore, studies on acetaminophen, which shares the acetamido functional group, show that its mechanism of inhibition for cyclooxygenase (COX) enzymes involves acting as a reducing agent for the active oxidized form of COX. nih.gov This inhibitory action is more potent under low peroxide conditions. nih.gov While this compound is structurally distinct, the presence of the acetamido group could confer some redox properties relevant to its interaction with certain enzymes.

Table 1: Potential Molecular Interactions Based on Analogous Compounds

| Analogous Compound Class | Potential Target/Binding Site | Nature of Interaction | Supporting Evidence |

| Biphenyl Amide Antagonists | Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) | Hydrophobic contacts within the orthosteric site | Molecular dynamics simulations of a spiro[4.5]decan-8-yl analogue. nih.gov |

| Flurbiprofen (Biphenyl Core) | Programmed death-ligand 1 (PD-L1) Dimer Interface | Penetration into a cylindrical pocket, forming stable complexes. | Molecular modeling studies. researchgate.net |

| Acetaminophen (Acetamido Group) | Cyclooxygenase (COX) Enzymes | Reduction of the active oxidized form of the enzyme. | In vitro inhibition assays. nih.gov |

Structure-Activity Relationship (SAR) Studies for Elucidating Key Pharmacophoric Elements

Structure-activity relationship (SAR) studies on related biphenyl derivatives provide valuable insights into the key pharmacophoric elements that may govern the biological activity of this compound. The biphenyl scaffold itself is recognized as a privileged structure in medicinal chemistry, often contributing to potent biological activity. kuleuven.be

In the context of TRPM8 antagonists, SAR studies of menthol-based biphenyl amides have led to the discovery of highly potent and selective antagonists. nih.gov These studies underscore the importance of the biphenyl core in establishing interactions within the receptor's binding site. Modifications to the biphenyl rings can significantly impact potency and selectivity. nih.gov

For diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), the biphenyl fragment has been shown to enhance π–π stacking interactions with key amino acid residues such as W229 and Y188 in the HIV reverse transcriptase enzyme. kuleuven.be The introduction of an oxime group to a biphenyl-DAPY scaffold was proposed to form a hydrogen bond with E138, replacing a water-mediated interaction and thereby improving binding. kuleuven.be This highlights the tunability of interactions based on substitutions on the biphenyl core.

In a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, SAR analysis revealed that the presence of a hydrophobic aryl ring system was crucial for anticancer activity. ddtjournal.com Substitutions on the distal aryl ring strongly influenced this activity. ddtjournal.com

For this compound, the key pharmacophoric elements can be hypothesized as follows:

The Biphenyl Core: Provides a rigid scaffold that can engage in hydrophobic and π-stacking interactions with protein targets.

The Acetamido Group: The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. The acetyl group can influence steric and electronic properties.

Mechanistic Insights into Biochemical Transformation Pathways

The biochemical transformation of this compound is likely to proceed through pathways observed for other biphenyl compounds and N-acetylated molecules. The metabolism of polychlorinated biphenyls (PCBs), for example, is complex and involves several enzymatic systems. nih.govresearchgate.net

A primary route of metabolism for many xenobiotics, including biphenyls, is oxidation by the cytochrome P450 (CYP) enzyme system. researchgate.netduke.edu This can lead to the formation of hydroxylated metabolites. For N-acetylated compounds like acetaminophen, a portion is oxidized by CYP enzymes to a reactive intermediate. nih.gov The metabolism of heterocyclic aromatic amines is also initiated by CYP-mediated N-hydroxylation. nih.gov

Based on these precedents, the likely biotransformation pathways for this compound in vitro would include:

O-Demethylation: The methoxy (B1213986) group is a likely site for enzymatic cleavage, leading to a hydroxylated biphenyl derivative.

Hydroxylation: The biphenyl rings can be hydroxylated at various positions by CYP enzymes.

N-Deacetylation: The acetamido group can be hydrolyzed to yield an amino group.

Conjugation: The resulting hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate. nih.gov N-acetylated cysteine conjugates (mercapturic acids) can also be formed. nih.gov

Studies on the in vitro metabolism of prizidilol (B107675) have shown that N-acetylation is a significant metabolic pathway. uct.ac.za The metabolism of two heterocyclic amines was also found to involve extensive N-acetylation. researchgate.net

Table 2: Predicted In Vitro Biotransformation Pathways for this compound

| Pathway | Enzyme System (Probable) | Resulting Metabolite Type | Basis of Prediction |

| O-Demethylation | Cytochrome P450 | Hydroxylated biphenyl | Metabolism of other methoxy-containing compounds. |

| Ring Hydroxylation | Cytochrome P450 | Hydroxylated biphenyl | General metabolism of aromatic compounds. researchgate.net |

| N-Deacetylation | Amidases | Aminobiphenyl | Hydrolysis of amide bonds. |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Glucuronide conjugate | Conjugation of hydroxylated metabolites. researchgate.net |

| Sulfation | Sulfotransferase (SULT) | Sulfate conjugate | Conjugation of hydroxylated metabolites. researchgate.net |

| Mercapturic Acid Formation | Glutathione S-transferase (GST), etc. | N-acetylcysteine conjugate | Metabolism of PCBs. nih.gov |

Modulation of Specific Biochemical Pathways at the Molecular Level

The biphenyl scaffold is a component of molecules that modulate various biochemical pathways. For example, certain biphenyl derivatives have been designed as inhibitors of the PD-1/PD-L1 immune checkpoint, which is crucial in cancer immunotherapy. researchgate.net These small molecules can induce the dimerization of PD-L1, thereby preventing its interaction with PD-1 and blocking downstream signaling. researchgate.net

In a similar vein, N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide, a compound with a biphenyl-like core, is an experimental drug, suggesting its interaction with specific cellular pathways. drugbank.com Furthermore, certain benzimidazole (B57391) derivatives with heterocyclic substitutions have shown inhibitory activity against COX-2, a key enzyme in the inflammatory pathway. jmpas.com

Given the structural features of this compound, it could potentially modulate pathways involving:

Protein Kinases: Many kinase inhibitors possess scaffolds that can fit into the ATP-binding pocket. The biphenyl structure could serve as a basis for such inhibitors.

Nuclear Receptors: The hydrophobic nature of the biphenyl rings might allow for interaction with the ligand-binding domains of nuclear receptors.

Inflammatory Pathways: As seen with related structures, there is potential for interaction with enzymes like COX or other mediators of inflammation.

Rational Design of Molecular Probes for Target Engagement Studies

The rational design of molecular probes is a powerful tool for studying target engagement and elucidating biological mechanisms. nih.govuq.edu.au Biphenyl scaffolds are frequently used in the design of such probes due to their favorable properties. researchgate.net

A common strategy involves taking a known bioactive core and modifying it with a reporter group, such as a fluorophore. The design of fluorescent probes often relies on mechanisms like Photoinduced Electron Transfer (PeT), where the fluorescence is "turned on" upon binding to the target. nih.gov The biphenyl unit can be part of the recognition element of the probe.

For example, flurbiprofen has been used as a starting point for designing small molecules that bind to the PD-L1 protein dimer. researchgate.net This "bottom-up" approach, starting with a known drug fragment, can be applied to discover new probes. researchgate.net Similarly, the biphenyl-DAPY scaffold has been used to develop novel non-nucleoside reverse transcriptase inhibitors, where modifications are guided by the binding pocket of the target enzyme. kuleuven.be

Based on these principles, this compound could serve as a scaffold for designing molecular probes. Potential design strategies include:

Attachment of a Fluorophore: A fluorescent tag could be attached to the biphenyl core, either directly or via a linker, to create a probe for fluorescence microscopy or high-throughput screening.

Introduction of a Photoaffinity Label: A photoreactive group could be incorporated to allow for covalent cross-linking to the target protein upon photoactivation, facilitating target identification.

Modification for Use in "Click Chemistry": An azide (B81097) or alkyne group could be introduced to enable facile conjugation to reporter molecules using click chemistry.

These rationally designed probes would be invaluable for identifying the specific molecular targets of this compound and for studying its engagement with these targets in a cellular context.

Derivatives, Analogues, and Structure Based Design Principles

Synthesis of Structurally Modified 2-Acetamino-4'-methoxybiphenyl Analogues

The construction of analogues of this compound and related structures predominantly relies on powerful transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone method for forming the crucial carbon-carbon bond that links the two aryl rings. uni-regensburg.demdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. uni-regensburg.demdpi.com For instance, substituted biaryl acetamides can be prepared in high yields from 2'-bromoacetanilide (B57096) and appropriate boronic acids using a palladium catalyst in conjunction with a bulky biaryl phosphine (B1218219) ligand like SPhos. nih.gov This method has proven effective for creating a variety of substituted biphenyl (B1667301) acetamides. mdpi.comnih.gov

Another key synthetic strategy is the Buchwald-Hartwig amination, which is a versatile method for forming aryl C-N bonds. acs.orgresearchgate.net This reaction is instrumental in constructing the 2-aminobiphenyl (B1664054) core structure, which can then be acylated to yield the desired acetamide (B32628). The choice of phosphine ligands is critical in these palladium-catalyzed reactions, often influencing reaction efficiency and yield. rsc.org

Beyond the initial biphenyl construction, further modifications can be made. For example, intramolecular C-H amination of 2-acetaminobiphenyls using palladium nanoparticles can lead to the formation of carbazoles, which are rigidified analogues. thieme-connect.comresearchgate.net This transformation highlights how the core structure can be used as a precursor to more complex heterocyclic systems. nih.govuwaterloo.ca The synthesis of these analogues is often designed to explore how structural changes affect the molecule's properties and potential applications. uni-regensburg.denih.gov

Systematic Variation of Substituents and Their Impact on Molecular Properties and Interactions

The properties of the 2-acetaminobiphenyl scaffold can be finely tuned by systematically altering the substituents on either of the phenyl rings. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position on the rings significantly influence the molecule's electronic and steric characteristics. acs.org

For example, introducing electron-donating groups, such as a methoxy (B1213986) group (-OCH3) at the 4'-position, can increase the electron density of that phenyl ring. Conversely, electron-withdrawing groups like a trifluoromethyl group (-CF3) or a nitro group (-NO2) would decrease it. These electronic modifications can alter the molecule's reactivity, polarity, and its ability to engage in intermolecular interactions such as hydrogen bonding and π-stacking.

The steric bulk of substituents also plays a crucial role. Large groups placed near the biphenyl linkage can restrict the rotation around the C-C single bond, influencing the molecule's preferred conformation (the dihedral angle between the two rings). This conformational restriction can be a key factor in how the molecule interacts with other molecules or biological targets. Research into the intramolecular amination of substituted 2-acetaminobiphenyls to form carbazoles has shown that the yield of the reaction can be dependent on the electronic nature of the substituents. thieme-connect.com

Table 1: Impact of Substituents on Carbazole (B46965) Synthesis from 2-Acetaminobiphenyls

| Substituent (R1) | Substituent (R2) | Product | Yield (%) |

|---|---|---|---|

| H | H | N-acetylcarbazole | 90 |

| OMe | H | 3-Methoxy-N-acetylcarbazole | 78 |

| CF3 | H | 3-(Trifluoromethyl)-N-acetylcarbazole | 83 |

| F | H | 3-Fluoro-N-acetylcarbazole | 68 |

| H | OMe | 6-Methoxy-N-acetylcarbazole | 58 |

| H | F | 6-Fluoro-N-acetylcarbazole | 84 |

Data sourced from studies on palladium-catalyzed intramolecular C-H amination. thieme-connect.com

Rational Design Strategies for Enhanced Specificity or Modified Reactivity

Rational design involves the deliberate modification of a lead compound to improve its desired properties, such as specificity for a biological target or a particular chemical reactivity. For the this compound scaffold, this often involves computational modeling and a deep understanding of structure-activity relationships (SAR).

One common strategy is to rigidify the flexible biphenyl core. The synthesis of carbazoles from 2-acetaminobiphenyls is a prime example of this approach. nih.govresearchgate.net By locking the two phenyl rings into a planar, fused system, the conformational ambiguity is removed. This can lead to a more specific interaction with a target binding site. The choice of catalyst and reaction conditions, such as using palladium acetate (B1210297) with an oxidant like copper(II) acetate, is critical for achieving this transformation efficiently. nih.gov

Another design strategy focuses on modifying the acetamido group. The nitrogen and oxygen atoms of this group are potential hydrogen bond donors and acceptors. Altering the acyl group or substituting the amide N-H can change the molecule's hydrogen bonding capacity and steric profile. Furthermore, the amide bond itself can be a target for chemical modification. Recent studies have shown that N-acetyl amides can undergo palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling, which cleaves the N-C(O) bond to form biaryls. rsc.org This demonstrates how the reactivity of the scaffold can be modified for synthetic purposes.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict how structural changes will affect molecular properties like electronic distribution and reactivity, guiding the synthesis of new analogues with desired characteristics. mdpi.com

Development of Biphenyl Acetamide Scaffold for Diverse Chemical Space Exploration

The biphenyl acetamide scaffold is a versatile platform for generating chemical libraries to explore a wide chemical space. mdpi.comCurrent time information in Bangalore, IN. Its synthetic accessibility, primarily through robust methods like the Suzuki coupling, allows for the creation of a large number of derivatives with diverse functionalities. uni-regensburg.denih.gov

The development of one-pot, multi-reaction sequences further enhances the efficiency of library synthesis. For example, a sequence involving a Sonogashira coupling followed by a cyclization and a subsequent coupling reaction can generate complex heterocyclic structures from simple starting materials in a single process. acs.org The stability and versatile reactivity of the biphenyl acetamide core make it an ideal starting point for such explorations, enabling the discovery of molecules with novel properties for various applications in materials science and medicinal chemistry. mdpi.comnih.gov

Future Directions and Unresolved Challenges in 2 Acetamino 4 Methoxybiphenyl Research

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of substituted biphenyls is a cornerstone of organic chemistry, traditionally relying on methods that are often multi-step and generate significant waste. For instance, the synthesis of the related compound 2-acetamino-2'-methoxybiphenyl (B15394852) has been achieved via a palladium-catalyzed Suzuki coupling reaction between 2'-bromoacetanilide (B57096) and 2-methoxyphenylboronic acid. nih.gov While effective, such methods still require pre-functionalized starting materials.

Future research must pivot towards more sustainable and atom-economical approaches. A significant unresolved challenge is the development of direct C-H activation/arylation strategies. These methods would ideally form the biphenyl (B1667301) bond by directly coupling an acetanilide (B955) with an anisole (B1667542) derivative, eliminating the need for halogen or boron-containing intermediates and thus reducing waste. Another promising avenue is the exploration of catalytic systems that are more environmentally benign, utilizing earth-abundant metals instead of precious metals like palladium. The development of one-pot tandem reactions, where C-H functionalization and subsequent cyclization or modification can occur, represents a frontier in synthesizing complex derivatives from 2-Acetamino-4'-methoxybiphenyl efficiently. nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Synthesis and Interaction Studies

The intersection of artificial intelligence (AI) and chemistry offers a transformative approach to accelerate research. researchgate.net For this compound, AI and machine learning (ML) can address several key challenges. acs.orgbeilstein-journals.org

Predictive Synthesis: ML algorithms can be trained on vast reaction databases to predict the outcomes of novel synthetic routes, identify optimal reaction conditions (temperature, solvent, catalyst), and even propose entirely new, more efficient retrosynthetic pathways. researchgate.netbeilstein-journals.org This could significantly reduce the experimental burden of developing the atom-economical methodologies described in the previous section.

Interaction Modeling: Predicting how this compound interacts with biological systems is crucial for any potential therapeutic application. ML models can be developed to forecast its binding affinity to specific protein targets, predict its metabolic fate, and identify potential off-target effects. For example, machine learning has been used to assist in identifying hydroxylated metabolites of polychlorinated biphenyls, a strategy that could be adapted for this compound. acs.org

Autonomous Discovery: The integration of AI with robotic platforms could create "self-driving" laboratories capable of autonomously exploring the chemical space around this compound. nih.gov Such systems can design, execute, and analyze experiments in a closed loop, rapidly identifying new derivatives with desired properties or discovering novel reactivity. nih.gov

A primary challenge in this area is the need for large, high-quality datasets specific to biphenyl derivatives to train robust and accurate ML models.

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the mechanism of a chemical reaction is fundamental to its optimization and control. Traditional analytical methods, which analyze samples ex-situ (outside the reaction vessel), often miss transient intermediates and fail to capture the true dynamics of a reaction. Advanced in-situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, allow for real-time monitoring of reacting chemical systems. mt.comxjtu.edu.cn

The application of these techniques to the synthesis of this compound would provide invaluable insights. Researchers could:

Track the concentration of reactants, products, and intermediates in real-time.

Identify and characterize short-lived catalytic species or reaction intermediates, which is key to elucidating complex reaction mechanisms. xjtu.edu.cn

Determine reaction kinetics and endpoints with high precision, enabling better control and optimization of reaction conditions to maximize yield and minimize impurities. mt.com

A significant challenge is the complexity of the spectra in multi-component reaction mixtures. Overcoming this will require the use of advanced data analysis and chemometric tools to deconvolve the overlapping spectral features and extract meaningful kinetic and mechanistic information. xjtu.edu.cn Recent studies have demonstrated the power of in-situ ATR-FTIR in monitoring the formation of various chemical structures, providing a clear precedent for its application here. nih.gov

Deeper Elucidation of Dynamic Molecular Processes in Biological Environments

While the synthesis and basic properties of this compound can be studied in the lab, its behavior within a complex biological environment is a largely unanswered question. The future of research in this area must focus on understanding its dynamic processes at the molecular level. This includes elucidating its metabolic pathways, identifying its interactions with biomacromolecules, and understanding its conformational flexibility.

Key research questions include:

Metabolism: How is the compound metabolized by enzymes such as cytochrome P450s? Does the acetamido group undergo hydrolysis? Is the methoxy (B1213986) group demethylated? Understanding these pathways is critical for assessing its potential bioactivity and toxicology.

Biomolecular Interactions: Does this compound bind to proteins or nucleic acids? Determining the three-dimensional structure of such complexes, for instance through X-ray crystallography, would provide atomic-level details of the interactions and guide the design of derivatives with enhanced affinity or specificity. uni-mysore.ac.in

Conformational Dynamics: The two phenyl rings of a biphenyl are not coplanar, and the angle between them (the dihedral angle) can change. This conformational flexibility can be crucial for its ability to bind to a biological target. Future studies should employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics simulations to understand how the local environment influences the conformational preferences of this compound.

Exploration of Supramolecular Chemistry and Materials Science Applications for Biphenyl Derivatives

The rigid yet conformationally flexible nature of the biphenyl core makes it an excellent building block for supramolecular chemistry and materials science. nih.gov The specific functional groups of this compound—the hydrogen-bond-donating and -accepting acetamide (B32628) group and the polar methoxy group—provide handles for directing non-covalent interactions like hydrogen bonding and π–π stacking. chinesechemsoc.org

Future research should explore the potential of this compound and its derivatives in:

Crystal Engineering: Systematically studying how the acetamide and methoxy groups direct the packing of molecules in a crystal lattice. nih.gov This could lead to the design of new materials with tailored optical or electronic properties.

Liquid Crystals: Biphenyl derivatives are key components in liquid crystal displays (LCDs). bakhtiniada.ruchemimpex.com The specific polarity and shape of this compound could be exploited to create new liquid crystalline materials.

Supramolecular Polymers: This compound could serve as a monomer for the construction of supramolecular polymers, where molecules are linked by reversible non-covalent bonds. rsc.org The properties of these materials could be tuned by external stimuli, leading to applications in areas like drug delivery and sensing. mdpi.com

Functional Materials: The introduction of the biphenyl unit can enhance the properties of polymers and resins, such as thermal stability and mechanical strength. chemimpex.com Investigating the incorporation of this compound into polymer backbones is a promising direction for creating advanced materials.

A central challenge will be to understand and control the complex interplay of weak intermolecular forces to guide the self-assembly of these molecules into well-defined, functional architectures. chinesechemsoc.org

Table of Mentioned Compounds

| Common Name/Systematic Name |

| This compound |

| 2-Acetamino-2'-methoxybiphenyl |

| 2'-Bromoacetanilide |

| 2-Methoxyphenylboronic acid |

| Anisole |

| Polychlorinated biphenyls |

| Palladium |

| 4-Methoxybiphenyl (B1664174) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Acetamino-4'-methoxybiphenyl in laboratory settings?

- Methodological Answer : The synthesis typically involves two key steps:

Biphenyl Core Formation : Suzuki-Miyaura cross-coupling between halogenated acetaminophen and methoxy-substituted aryl boronic acids under palladium catalysis. Optimize reaction conditions (e.g., solvent: THF/water; base: K₂CO₃; temperature: 80–100°C) to achieve high yields .

Acetylation : Introduce the acetamino group via acetylation of a precursor amine intermediate using acetic anhydride in the presence of a base (e.g., pyridine). Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy proton at ~3.8 ppm, acetamino carbonyl at ~168 ppm).

- FT-IR : Confirm functional groups (N–H stretch at ~3300 cm⁻¹ for acetamino; C=O at ~1650 cm⁻¹).

- Mass Spectrometry (HR-MS) : Compare experimental molecular ion peaks with theoretical values (e.g., C₁₅H₁₅NO₂ requires m/z 241.1103) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :